molecular formula C11H12O3 B2886411 Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate CAS No. 959016-57-0

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B2886411
CAS No.: 959016-57-0
M. Wt: 192.214
InChI Key: SNFFLMIXGRNVJZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate (CAS 959016-57-0) is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. This ester belongs to the class of benzofuran derivatives, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The benzofuran core is a key structural component in numerous pharmacologically active molecules and is extensively utilized in anticancer, anti-inflammatory, and antimicrobial research . Researchers employ this compound as a versatile building block for the design and synthesis of novel molecules targeting various diseases. Its mechanism of action is typically derived from the final target molecule into which it is incorporated; studies on related benzofuran derivatives have shown potential through mechanisms such as kinase inhibition and interference with cancer cell proliferation pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dihydro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFLMIXGRNVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Ethyl diazoacetate reacts with substituted salicylaldehydes under rhodium(II) catalysis (e.g., Rh₂(OAc)₄), forming a carbenoid species that undergoes intramolecular insertion into the ortho C–H bond of the aromatic ring. The reaction proceeds via a six-membered transition state, favoring the cis-dihydrobenzofuran configuration. However, subsequent ester hydrolysis under acidic or basic conditions often induces epimerization, leading to the thermodynamically stable trans-isomer.

Key parameters include:

  • Catalyst loading : 2–5 mol% Rh₂(OAc)₄
  • Solvent : Dichloromethane or toluene
  • Temperature : 0–25°C

Yields range from 45% to 73%, with electron-donating substituents on the salicylaldehyde enhancing reactivity.

Suzuki Coupling and Subsequent Reduction

A two-step approach involving Suzuki-Miyaura cross-coupling followed by stereoselective reduction has been widely adopted for large-scale synthesis.

Suzuki Coupling of Boronic Acids

Ethyl benzofuran-3-carboxylate derivatives are synthesized via palladium-catalyzed coupling between benzofuran-2-boronic acids and aryl halides. For example, (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid reacts with 4-iodoanisole using PdCl₂(dppf)·DCM (5 mol%) and Na₂CO₃ in a 1,2-dimethoxyethane/water system at 70°C. This step achieves 50–92% yields, with heteroaromatic halides (e.g., 4-iodopyridine) requiring longer reaction times.

Stereoselective Reduction with Magnesium and Ammonium Chloride

The resulting 2-arylbenzofuran-3-carboxylates are reduced using magnesium and ammonium chloride in tetrahydrofuran/methanol at −15°C. This system selectively generates the trans-2,3-dihydrobenzofuran-3-carboxylate via a radical intermediate.

Typical conditions :

  • Mg : 30 equiv.
  • NH₄Cl : 2 equiv.
  • Temperature : −15°C → room temperature
  • Yield : 64–100% after hydrolysis

Michael Addition and Palladium-Catalyzed Cyclization

A modular strategy developed by Henke et al. involves a Michael addition followed by palladium-mediated cyclization.

Michael Addition Step

2-Bromophenol reacts with ethyl propionate in the presence of trimethylamine, forming 3-(2-bromophenoxy)-acrylic acid ethyl ester. This step proceeds in 70–85% yield, with the electron-withdrawing bromine atom facilitating nucleophilic attack.

Palladium-Catalyzed Cyclization

The intermediate undergoes intramolecular Heck-type cyclization using Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃) in dimethylformamide at 100°C. This step constructs the dihydrobenzofuran core with 78–90% yield.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield Stereoselectivity Scalability
Rh-Catalyzed C–H Insertion Rh₂(OAc)₄ 45–73% cis (epimerizes to trans) Moderate
Suzuki/Reduction PdCl₂(dppf)·DCM, Mg 64–100% trans High
Michael/Cyclization Pd(OAc)₂ 70–90% trans High

The Suzuki/reduction route offers superior scalability and reproducibility, while the Michael/cyclization method avoids diazo compounds, enhancing safety.

Challenges in Stereochemical Control

Epimerization during ester hydrolysis remains a critical issue. For instance, cis-2,3-dihydrobenzofuran-3-carboxylates undergo rapid racemization under both acidic (H₂SO₄) and basic (NaOH) conditions, necessitating careful control of reaction pH and temperature. In contrast, the trans-isomers exhibit greater stability, making them the default products in most protocols.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules:

  • Amide derivatives : Coupling with amines (e.g., N,N-dimethylethylenediamine) using TBTU yields analogs with antimicrobial activity.
  • Carboxylic acids : Hydrolysis generates 2,3-dihydrobenzofuran-3-carboxylic acids, key intermediates in NSAID development.

Chemical Reactions Analysis

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1-benzofuran-3-carboxylate involves the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the production of prostaglandins and thromboxane A2, leading to anti-inflammatory and antithrombotic effects. The compound’s molecular targets include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

Comparison with Similar Compounds

Methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate (6b)

  • Structural Differences :
    • Methyl ester (vs. ethyl ester) at position 3.
    • Additional substituents: acetyl (C-7), hydroxy (C-4, C-6), methoxy-oxoethylidene (C-2), and methyl groups (C-3, C-5).
  • Biological Activity :
    • Exhibits potent α-glucosidase inhibition (IC₅₀ = 42.6 ± 1.30 μM), outperforming the reference drug acarbose (IC₅₀ = 93.6 ± 0.49 μM) .
  • Significance : The acetyl and hydroxy groups enhance hydrogen-bonding interactions, improving enzyme inhibition.

Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3b)

  • Structural Differences :
    • Indol-3-yl substituent at position 2.
    • Hydroxy group at position 4.
  • Synthesis :
    • Prepared via Cu(OTf)₂-catalyzed [3+2] cycloaddition (78% yield) .

Analogues with Core Modifications

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate (CAS 13099-95-1)

  • Structural Differences :
    • Ketone group at position 3 (vs. ester).

(2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1)

  • Structural Differences :
    • Hydroxymethyl group at position 2.
  • Applications : The primary alcohol enables further derivatization (e.g., esterification, oxidation) .

Halogenated Derivatives

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

  • Structural Differences :
    • Bromine substituent at position 5.
  • Status : Discontinued (commercial availability issues) .

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

  • Structural Differences :
    • 3-Chlorophenyl group at position 2.
    • Hydroxy group at position 5.
  • Molecular Weight : 316.7 g/mol (vs. ~236 g/mol for the parent compound).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀) Synthesis Yield/Notes
This compound C₁₁H₁₂O₃ 192.21 Ethyl ester at C-3 N/A Reference compound
Methyl derivative (6b) C₁₈H₂₂O₉ 382.36 Methyl ester, acetyl, hydroxy 42.6 ± 1.30 μM (α-glucosidase) N/A
Ethyl 5-hydroxy-2-(1-methylindol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate C₂₀H₁₉NO₄ 337.37 Indol-3-yl, hydroxy N/A 78% yield (Cu(OTf)₂ catalysis)
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate C₁₁H₁₀O₄ 206.19 Ketone at C-3 N/A N/A
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate C₁₇H₁₃ClO₄ 316.70 3-Chlorophenyl, hydroxy N/A Commercial inquiry required

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., ketones) reduce electron density, while electron-donating groups (e.g., hydroxy, methoxy) enhance reactivity and bioactivity.
  • Biological Potency : Methyl derivative 6b demonstrates superior α-glucosidase inhibition, highlighting the role of polar substituents in enzyme interactions .
  • Synthetic Accessibility : Cu(OTf)₂-catalyzed methods enable efficient synthesis of indole-containing analogs , whereas halogenated derivatives face commercial discontinuation challenges .
  • Knowledge Gaps: Limited data on melting points, solubility, and in vivo efficacy necessitate further research.

Q & A

Q. Table 1: Selected Crystallographic Parameters (from )

ParameterValue
Space groupTriclinic
Bond length (C-O)1.43 Å
Hydrogen bondsO4-H···O5 (2.89 Å)

Advanced: How can researchers resolve contradictions in crystallographic data across studies?

Answer:
Discrepancies (e.g., bond length variations) are addressed via:

Validation Tools : Cross-checking with the Cambridge Structural Database (CSD, ) to compare geometric parameters.

Refinement Protocols : Using SHELXL () with high-resolution data (θ > 77°, completeness >99%) to minimize Rint.

Error Analysis : Assessing thermal displacement parameters (Ueq) and residual electron density maps for overfitting.

Advanced: What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal lattice?

Answer:

Graph Set Analysis : Apply Etter’s formalism () to categorize hydrogen bonds into motifs (e.g., D , R₂²(8) ).

Software Tools :

  • SHELXL (): Refine H-atom positions.
  • WinGX (): Generate packing diagrams and calculate intermolecular distances.

Thermal Ellipsoids : Use ORTEP () to visualize anisotropic displacement parameters, ensuring H-bond robustness .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 5, or 6 to modify electronic/steric properties ().

Biological Assays :

  • Antimicrobial : MIC assays against E. coli and S. aureus.
  • Anticancer : Apoptosis induction in cancer cell lines (e.g., melanoma).

Computational Modeling :

  • Docking studies (e.g., AutoDock Vina) to predict binding affinity for enzymes/receptors.
  • Compare with experimental IC₅₀ values from .

Q. Table 2: Example SAR Data (Adapted from )

DerivativeAntimicrobial Activity (MIC, µg/mL)Anticancer (IC₅₀, µM)
Ethyl 5-nitro derivative12.5 (E. coli)8.2 (Melanoma)
Methyl 6-amino derivative25.0 (S. aureus)15.6 (Breast Cancer)

Advanced: How to address low yields in the synthesis of substituted derivatives?

Answer:

Mechanistic Analysis : Use LC-MS or in-situ IR to identify intermediates and optimize reaction pathways.

Catalyst Screening : Test Lewis acids (e.g., FeCl₃, Cu(OTf)₂) for cyclization efficiency ().

Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize transition states.

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